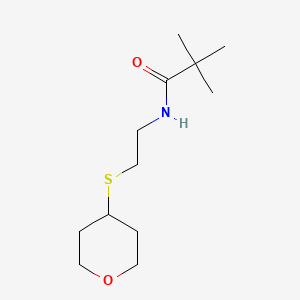

N-(2-((四氢-2H-吡喃-4-基)硫代)乙基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

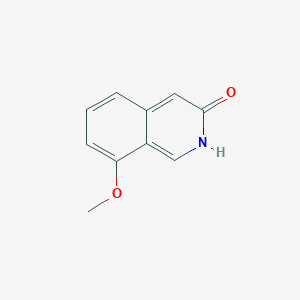

描述

The compound “N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)pivalamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring structure containing five carbon atoms and one oxygen atom . This group is attached to an ethyl group via a sulfur atom, forming a thioether linkage. The other end of the ethyl group is attached to a pivalamide group, which consists of a carbonyl group (C=O) and an amide group (NH2) attached to a tertiary carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyran ring and the pivalamide group would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrahydropyran ring, the thioether linkage, and the pivalamide group could all potentially participate in chemical reactions .科学研究应用

高β-选择性O-葡糖苷化

该化合物已在β-选择性O-葡糖苷化的合成中显示出效用,这归因于它由于吡喃糖环的受限扭曲船构象而诱导选择性的能力。这种选择性对于特定葡糖苷的合成至关重要,这些葡糖苷在众多化学和制药应用中很有价值。该过程展示了该化合物在促进特定反应中的作用,而这些反应在其他情况下很难控制,这标志着它在合成有机化学中的重要性 (Okada et al., 2007).

抑制乙烯生物合成

在农业研究中,该化合物的衍生物已被确定为乙烯生物合成的抑制剂。乙烯是一种关键的植物激素,参与果实的成熟和花的衰老,影响其保质期。抑制乙烯生物合成的能力可以显着减少收获后的损失,展示了该化合物在增强食品保鲜和储存方面的潜力 (Sun et al., 2017).

抗分枝杆菌活性

该化合物的衍生物已被探索其抗分枝杆菌活性,特别是对结核分枝杆菌。该应用对于寻找针对结核病的新型治疗剂至关重要,突出了该化合物在为传染病的新疗法做出贡献方面的潜力。对这些衍生物的研究可以导致开发出具有改善的疗效和减少耐药性的新药 (Gezginci et al., 1998).

合成和化学反应性

该化合物及其衍生物已被用于研究锂化的位点变化,这在合成化学中对于将官能团引入分子中至关重要。了解锂化过程对于开发新的合成路线和分子的功能化至关重要,这在药物化学和材料科学中具有广泛的意义。这项研究突出了该化合物的多功能性及其在推进合成方法中的作用 (Smith et al., 2012).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S/c1-12(2,3)11(14)13-6-9-16-10-4-7-15-8-5-10/h10H,4-9H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVNAWZXIOVNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCSC1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920011.png)

![4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2920016.png)

![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)

![6-(4-chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2920032.png)